molecular formula C13H19NO4 B12410547 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7

Cat. No.: B12410547
M. Wt: 260.34 g/mol
InChI Key: WONQRVASZHJNFS-SCENNGIESA-N
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Description

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 is a deuterated analog of a compound commonly used in pharmaceutical research. The deuterium atoms replace hydrogen atoms, which can help in tracing the compound in metabolic studies. This compound is often used as a reference standard in analytical chemistry due to its stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 typically involves multiple steps. One common method starts with the preparation of the intermediate 4-hydroxybenzoic acid, which is then reacted with 2-(isopropylamino)propan-1-ol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound can decrease the force and rate of heart contractions, making it useful in treating conditions like hypertension and arrhythmias. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 is unique due to its deuterated nature, which makes it particularly useful in tracing studies and as a stable reference standard. Its specific interactions with beta-adrenergic receptors also make it valuable in pharmacological research .

Properties

Molecular Formula

C13H19NO4

Molecular Weight

260.34 g/mol

IUPAC Name

4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]benzoic acid

InChI

InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/i1D3,2D3,9D

InChI Key

WONQRVASZHJNFS-SCENNGIESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(=O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O

Origin of Product

United States

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